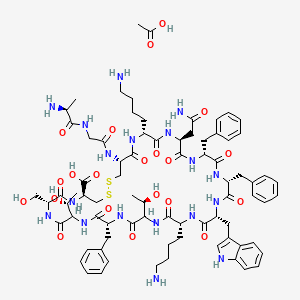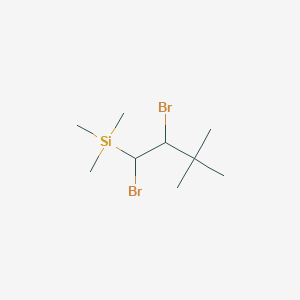
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is a chemical compound with the molecular formula C9H20Br2Si and a molecular weight of 316.15 g/mol. It is an intermediate in the synthesis of 1-Bromo-3,3-dimethyl-1-butene, which is used as a reagent in the preparation of bromo(dimethyl)butenes via the elimination of dibromo(dimethyl)butane in the preparation of alkynes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is synthesized through a series of chemical reactions. One common method involves the bromination of 3,3-dimethyl-1-butene to form 1,2-dibromo-3,3-dimethylbutane, which is then reacted with trimethylsilyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination and silylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Elimination Products: Alkenes or alkynes are typically formed as major products in elimination reactions.
Applications De Recherche Scientifique
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of bromo(dimethyl)butenes and alkynes.
Biology and Medicine:
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane involves its reactivity as a brominated and silylated compound. The bromine atoms can participate in nucleophilic substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate various organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-3,3-dimethylbutane: A precursor in the synthesis of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane.
1-Bromo-3,3-dimethyl-1-butene: An intermediate formed from this compound.
Uniqueness
This compound is unique due to its dual functionality as both a brominated and silylated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H20Br2Si |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
(1,2-dibromo-3,3-dimethylbutyl)-trimethylsilane |
InChI |
InChI=1S/C9H20Br2Si/c1-9(2,3)7(10)8(11)12(4,5)6/h7-8H,1-6H3 |
Clé InChI |
SYWSVVRRDSZERZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C([Si](C)(C)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


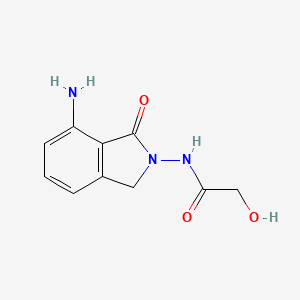
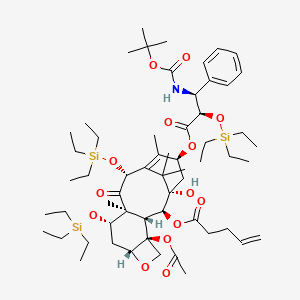

![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
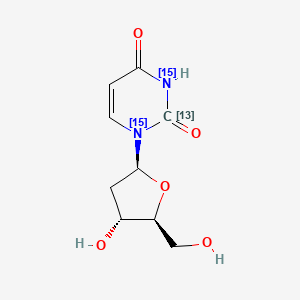
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)

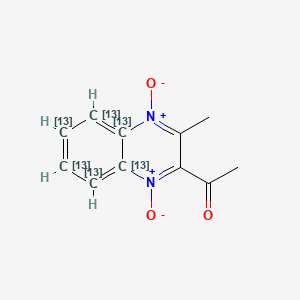
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)



